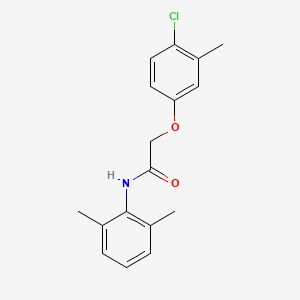![molecular formula C19H14O3S B5873713 phenyl[3-(phenylsulfonyl)phenyl]methanone](/img/structure/B5873713.png)
phenyl[3-(phenylsulfonyl)phenyl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl[3-(phenylsulfonyl)phenyl]methanone, also known as PSMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PSMP is a crystalline white powder that is soluble in organic solvents and is synthesized through a multi-step process.
Mécanisme D'action
The mechanism of action of phenyl[3-(phenylsulfonyl)phenyl]methanone is not fully understood, but it is known to act as a Michael acceptor, reacting with nucleophiles such as amines, thiols, and alcohols. This compound has also been shown to inhibit the activity of some enzymes, including acetylcholinesterase and butyrylcholinesterase.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including anti-inflammatory and antioxidant properties. It has also been shown to have potential as a treatment for Alzheimer's disease due to its ability to inhibit acetylcholinesterase activity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using phenyl[3-(phenylsulfonyl)phenyl]methanone in lab experiments is its high yield and purity. However, this compound can be difficult to handle due to its sensitivity to moisture and air. It is also relatively expensive compared to other organic compounds.
Orientations Futures
There are several potential future directions for research on phenyl[3-(phenylsulfonyl)phenyl]methanone. One area of interest is the development of this compound-based materials with unique properties. This compound has also been studied as a potential treatment for cancer due to its ability to inhibit the activity of certain enzymes involved in tumor growth. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Méthodes De Synthèse
The synthesis of phenyl[3-(phenylsulfonyl)phenyl]methanone involves a multi-step process that includes the reaction of benzaldehyde with phenylsulfonyl chloride to form 3-phenylsulfonylbenzaldehyde. This compound is then reacted with acetophenone in the presence of a base to form this compound. The yield of this compound is typically high, making it an attractive compound for scientific research.
Applications De Recherche Scientifique
Phenyl[3-(phenylsulfonyl)phenyl]methanone has been extensively studied in the field of organic chemistry due to its unique properties. It has been used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science. This compound has also been used as a reagent in the preparation of chiral sulfoxides and sulfones.
Propriétés
IUPAC Name |
[3-(benzenesulfonyl)phenyl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O3S/c20-19(15-8-3-1-4-9-15)16-10-7-13-18(14-16)23(21,22)17-11-5-2-6-12-17/h1-14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCKUJMFSEOCSRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-allyl-2-(3-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5873630.png)
![4-fluoro-N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]benzenesulfonamide](/img/structure/B5873634.png)

![N-{4-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}-3-methoxybenzenesulfonamide](/img/structure/B5873659.png)
![1-(4-fluorophenyl)-4-[(2-nitrophenyl)acetyl]piperazine](/img/structure/B5873671.png)
![methyl [4,8-dimethyl-2-oxo-7-(2-oxopropoxy)-2H-chromen-3-yl]acetate](/img/structure/B5873683.png)
![1-[(4-fluorophenyl)acetyl]-1H-1,2,3-benzotriazole](/img/structure/B5873690.png)
![N'-{[(4-ethylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5873697.png)
![2-chloro-N-{4-[(diethylamino)carbonyl]phenyl}benzamide](/img/structure/B5873712.png)



![3-nitro-N'-[1-(10H-phenothiazin-2-yl)ethylidene]benzohydrazide](/img/structure/B5873729.png)

